

# An In-depth Technical Guide to the Thermochemical Properties of Methylphosphonothioic Dichloride

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## Compound of Interest

Compound Name: Methylphosphonothioic dichloride

Cat. No.: B1582697

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## Introduction

**Methylphosphonothioic dichloride** ( $\text{CH}_3\text{Cl}_2\text{PS}$ ), a member of the organophosphorus compound family, is a key intermediate in the synthesis of various organophosphorus chemicals, including pesticides and flame retardants. A thorough understanding of its thermochemical properties is crucial for process safety, reaction optimization, and the prediction of chemical behavior. This technical guide provides a comprehensive overview of the known physical properties of **methylphosphonothioic dichloride**, detailed experimental protocols for the determination of its key thermochemical parameters, and an outline of computational methodologies for their theoretical prediction. Due to the reactive and hazardous nature of this compound, specific experimental thermochemical data is scarce in publicly available literature. Therefore, this guide focuses on the established methodologies for characterizing such compounds.

## Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **methylphosphonothioic dichloride** is presented in Table 1. This data is essential for handling, storage, and for the design of experimental procedures.

Property	Value
Molecular Formula	CH <sub>3</sub> Cl <sub>2</sub> PS
Molecular Weight	148.98 g/mol
Appearance	Colorless liquid
Odor	Pungent
Melting Point	-25.5 °C
Boiling Point	154-155 °C
Density	1.422 g/mL at 25 °C
Flash Point	73 °C
Water Reactivity	Reacts violently with water to form hydrochloric acid and other toxic fumes.
Incompatibilities	Strong oxidizing agents, alcohols, and bases.

## Thermochemical Data

As of the latest literature review, specific, experimentally determined values for the standard enthalpy of formation ( $\Delta H_f^\circ$ ), standard molar entropy ( $S^\circ$ ), specific heat capacity ( $C_p$ ), and Gibbs free energy of formation ( $\Delta G_f^\circ$ ) of **methylphosphonothioic dichloride** are not readily available. The high reactivity and toxicity of the compound make direct measurement challenging. However, these crucial parameters can be determined through a combination of experimental calorimetry and computational quantum chemistry methods.

## Experimental Protocols for Thermochemical Analysis

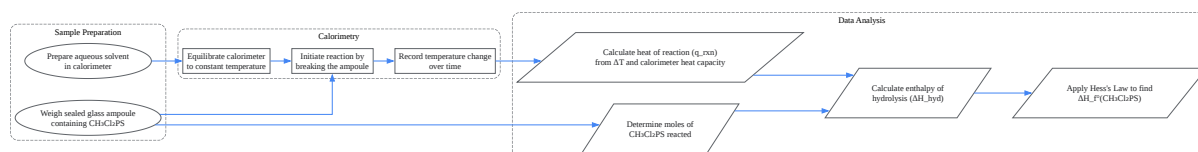
### Determination of Enthalpy of Formation by Reaction Calorimetry

The standard enthalpy of formation of **methylphosphonothioic dichloride** can be determined indirectly using reaction calorimetry. This method involves measuring the heat released or

absorbed during a well-defined chemical reaction involving the compound of interest. A common approach for reactive organophosphorus halides is to measure the enthalpy of hydrolysis.

Principle: By measuring the enthalpy change of the hydrolysis reaction of a known amount of **methylphosphonothioic dichloride** and using known standard enthalpies of formation for the reactants and other products, the standard enthalpy of formation of **methylphosphonothioic dichloride** can be calculated using Hess's Law.

Experimental Workflow:



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**Figure 1:** Experimental workflow for determining the enthalpy of formation of **Methylphosphonothioic dichloride** via reaction calorimetry.

Detailed Methodology:

- **Calorimeter Calibration:** The heat capacity of the calorimeter is determined by performing a reaction with a known enthalpy change, such as the dissolution of a known salt or the reaction of a strong acid with a strong base.

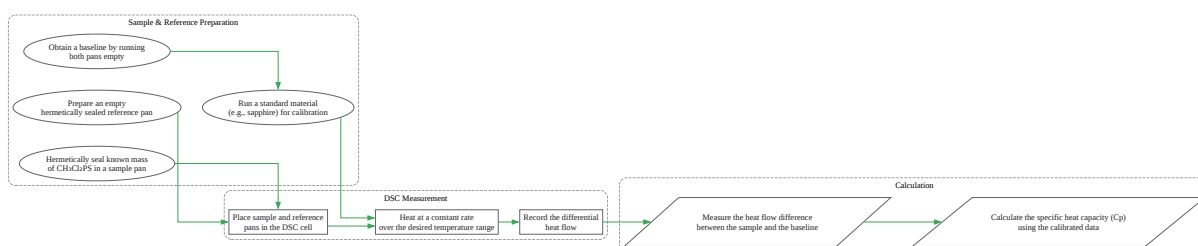
- **Sample Preparation:** A precise amount of high-purity **methylphosphonothioic dichloride** is sealed in a thin-walled glass ampoule under an inert atmosphere to prevent premature reaction with atmospheric moisture.
- **Calorimetric Measurement:** A well-defined volume of a suitable solvent (e.g., a buffered aqueous solution) is placed in the reaction calorimeter and allowed to reach thermal equilibrium. The sealed ampoule containing the sample is then submerged in the solvent.
- **Reaction Initiation:** The reaction is initiated by breaking the glass ampoule, allowing the **methylphosphonothioic dichloride** to react with the surrounding solvent.
- **Data Acquisition:** The temperature of the system is monitored with high precision as a function of time until the reaction is complete and the system returns to a steady thermal state.
- **Calculation:** The heat of reaction ( $q_{rxn}$ ) is calculated from the observed temperature change ( $\Delta T$ ) and the heat capacity of the calorimeter and its contents. The molar enthalpy of hydrolysis ( $\Delta H_{hyd}$ ) is then determined.
- **Hess's Law Application:** The standard enthalpy of formation of **methylphosphonothioic dichloride** is calculated using the following equation:  $\Delta H_f^\circ(\text{CH}_3\text{Cl}_2\text{PS, l}) = \sum \Delta H_f^\circ(\text{products}) - \sum \Delta H_f^\circ(\text{reactants}) - \Delta H_{hyd}$

## Measurement of Specific Heat Capacity by Differential Scanning Calorimetry (DSC)

The specific heat capacity of liquid **methylphosphonothioic dichloride** can be measured using Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow required to increase the temperature of a sample and a reference.

**Principle:** A sample of the liquid is heated at a constant rate, and the heat flow required to maintain this rate is compared to that of an empty reference pan. The difference in heat flow is proportional to the specific heat capacity of the sample.

Experimental Workflow:



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**Figure 2:** Experimental workflow for measuring the specific heat capacity of liquid **Methylphosphonothioic dichloride** using DSC.

#### Detailed Methodology:

- **Sample Preparation:** A small, accurately weighed sample of **methylphosphonothioic dichloride** is hermetically sealed in a sample pan made of a material that is inert to the compound (e.g., gold-plated stainless steel) to prevent volatilization and reaction. An identical empty pan is used as a reference.

- **Instrument Calibration:** The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and heat capacities (e.g., indium and sapphire).
- **Baseline Measurement:** A baseline is established by running the experiment with two empty pans to account for any asymmetry in the instrument.
- **Sample Measurement:** The sample and reference pans are placed in the DSC cell. The system is then heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.
- **Data Analysis:** The specific heat capacity ( $C_p$ ) is calculated from the difference in heat flow between the sample and the baseline runs, the mass of the sample, and the heating rate, using the calibration data from the sapphire standard.

## Computational Chemistry for Thermochemical Properties

In the absence of experimental data, quantum chemistry calculations provide a powerful tool for predicting the thermochemical properties of molecules like **methylphosphonothioic dichloride**. High-level ab initio methods can yield accurate values for enthalpy of formation, entropy, and Gibbs free energy.

Methodology Outline:

- **Geometry Optimization:** The three-dimensional structure of the **methylphosphonothioic dichloride** molecule is optimized to find its lowest energy conformation using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).
- **Vibrational Frequency Calculation:** The vibrational frequencies of the optimized structure are calculated to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
- **Single-Point Energy Calculation:** A more accurate single-point energy calculation is often performed on the optimized geometry using a higher level of theory (e.g., G3X or CCSD(T)).

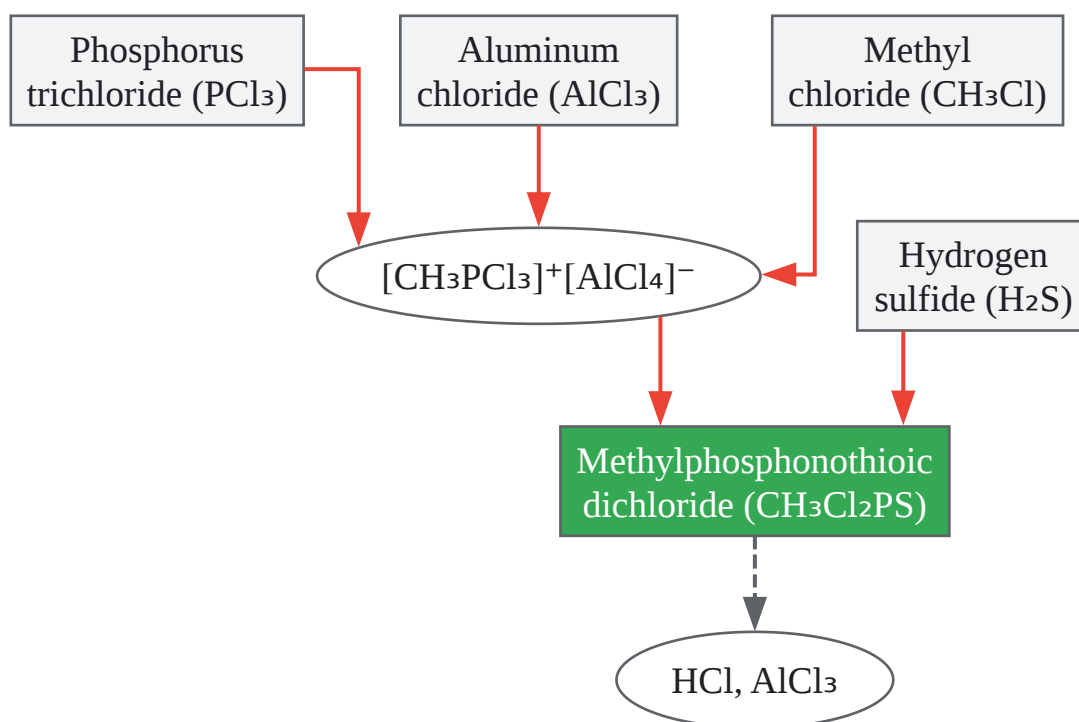
to obtain a more reliable electronic energy.

- **Thermochemical Property Calculation:** The standard enthalpy of formation is typically calculated using atomization energies or isodesmic reaction schemes. The standard entropy and heat capacity are calculated from the vibrational, rotational, and translational partition functions derived from the frequency calculations. The Gibbs free energy of formation is then calculated from the enthalpy of formation and entropy.

## Synthesis and Reactivity

### Synthesis Pathway

**Methylphosphonothioic dichloride** is commercially synthesized through a multi-step process. A simplified representation of a common synthesis route is shown below.

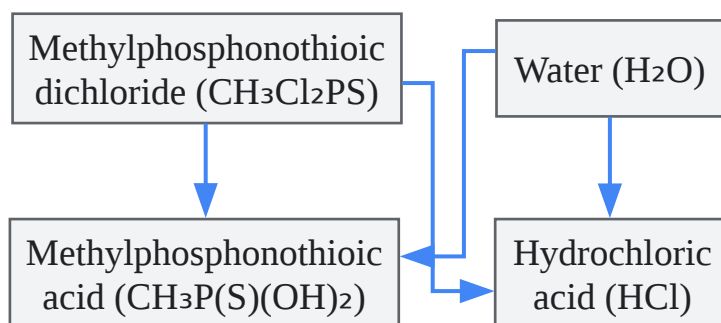


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**Figure 3:** A simplified reaction pathway for the synthesis of **Methylphosphonothioic dichloride**.

### Hydrolysis Reaction

A critical reaction of **methylphosphonothioic dichloride** is its rapid and exothermic hydrolysis in the presence of water, which underscores the need for handling it in anhydrous conditions.



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**Figure 4:** The hydrolysis reaction of **Methylphosphonothioic dichloride**.

## Conclusion

This technical guide has outlined the key physical properties and the methodologies for determining the essential thermochemical data for **methylphosphonothioic dichloride**. While direct experimental thermochemical values are not readily available, the detailed protocols for reaction calorimetry and differential scanning calorimetry, along with the framework for computational prediction, provide a robust roadmap for researchers and scientists to obtain this critical information. A comprehensive understanding of these properties is fundamental for the safe and efficient use of **methylphosphonothioic dichloride** in research and industrial applications. It is strongly recommended that all experimental work with this compound be conducted with appropriate safety precautions in a well-ventilated fume hood by trained personnel.

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